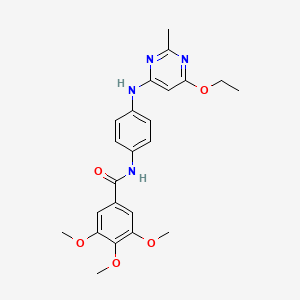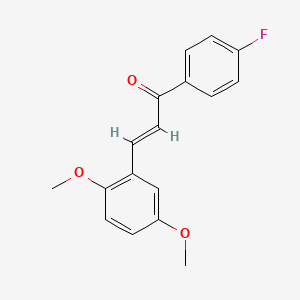
Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate is a complex organic compound widely recognized for its applications in scientific research and various industries. This compound is known for its unique structure, which includes a trifluoromethyl group, an anilino group, and a thiophene ring, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate involves multiple steps, beginning with the formation of the trifluoromethyl aniline derivative. This derivative undergoes further reactions to form the carbonyl and oxy-methyl linkages. The furyl and thiophene rings are introduced through specific reaction conditions, often involving catalytic agents and precise temperature control to ensure the correct formation of the compound's intricate structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthetic methods that are optimized for efficiency and yield. This includes the use of automated reactors, high-throughput synthesis techniques, and stringent quality control measures to ensure the purity and consistency of the final product. Advanced purification techniques, such as chromatography, are often employed to isolate the desired compound from by-products and impurities.
化学反应分析
Types of Reactions
Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form new products with altered functional groups.
Reduction: : Reduction reactions can be utilized to modify the compound's functional groups, potentially leading to new derivatives.
Substitution: : The compound is susceptible to nucleophilic substitution reactions, where specific groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under controlled conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate has significant applications in:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules, often for pharmaceuticals or agrochemicals.
Biology: : Employed in biochemical assays and as a probe in molecular biology studies due to its specific reactivity and structure.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of advanced materials and coatings, particularly those requiring unique chemical resistance or stability.
作用机制
The mechanism by which Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl and anilino groups, along with the thiophene ring, are critical for binding to these targets, often involving hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Compared to other compounds with similar structures, such as methyl3-(5-(((3-(difluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate, the presence of the trifluoromethyl group in Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate imparts unique chemical and biological properties. This makes it more reactive in certain chemical reactions and potentially more potent in its biological activity.
List of Similar Compounds
Methyl3-(5-(((3-(difluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate
Methyl3-(5-(((3-(trichloromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate
Methyl3-(5-(((3-(methyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate
属性
IUPAC Name |
methyl 3-[5-[[3-(trifluoromethyl)phenyl]carbamoyloxymethyl]furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO5S/c1-26-17(24)16-14(7-8-29-16)15-6-5-13(28-15)10-27-18(25)23-12-4-2-3-11(9-12)19(20,21)22/h2-9H,10H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYZKFSCYTUWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2972336.png)
![4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972338.png)

![{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride](/img/structure/B2972340.png)
![Tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate](/img/structure/B2972341.png)
![2-[(Chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B2972347.png)
![3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]benzamide](/img/structure/B2972348.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2972349.png)

![2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2972352.png)

![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2972355.png)
![methyl 4-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B2972356.png)
![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972358.png)
